6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with pyridine-4-carboxylic acid to form an intermediate, which is then reacted with piperidine and a suitable reagent to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaI in acetone or other polar aprotic solvents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyridine derivatives.
Scientific Research Applications
6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: Known for its ability to stabilize metal complexes and its applications in coordination chemistry.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Uniqueness: 6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one stands out due to its unique combination of a pyridazinone core with a piperidine and pyridine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)16-4-5-17(24)23(21-16)15-8-12-22(13-9-15)18(25)14-6-10-20-11-7-14/h4-7,10-11,15H,8-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFVNSPLRDKDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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